3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride

Chemical Synthesis Formulation Science Medicinal Chemistry

This hydrochloride salt offers enhanced aqueous solubility and stability versus the free acid. The unique 3-amino-4-hydroxy-5-methyl substitution pattern provides a privileged trifunctional scaffold for precise derivatization in medicinal chemistry (e.g., enzyme inhibitors) and polymer synthesis (AB-PBO analogs). Ideal for structure-activity relationship studies requiring defined steric/electronic effects.

Molecular Formula C8H10ClNO3
Molecular Weight 203.62
CAS No. 2193060-80-7
Cat. No. B2756602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride
CAS2193060-80-7
Molecular FormulaC8H10ClNO3
Molecular Weight203.62
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)N)C(=O)O.Cl
InChIInChI=1S/C8H9NO3.ClH/c1-4-2-5(8(11)12)3-6(9)7(4)10;/h2-3,10H,9H2,1H3,(H,11,12);1H
InChIKeyKYAGIKGPUVNDLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-4-hydroxy-5-methylbenzoic Acid Hydrochloride (CAS 2193060-80-7): A Differentiated Building Block for Research and Development


3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride is a substituted benzoic acid derivative with the molecular formula C8H9NO3·HCl . This compound features a specific pattern of amino, hydroxyl, and methyl functional groups on a benzoic acid scaffold, and is supplied as a hydrochloride salt for enhanced stability and solubility . It serves as a versatile building block in medicinal chemistry and materials science for the synthesis of more complex molecules , with commercial availability as a high-purity research reagent .

Why 3-Amino-4-hydroxy-5-methylbenzoic Acid Hydrochloride Cannot Be Replaced by Common Analogs


This specific compound cannot be generically substituted due to its unique combination of three features: the precise 3,4,5-substitution pattern on the benzoic acid ring, which dictates its reactivity and molecular interactions [1]; the presence of the 5-methyl group, which introduces steric and electronic effects that differentiate it from unsubstituted or differently-substituted analogs like 3-amino-4-hydroxybenzoic acid [2]; and its formulation as a hydrochloride salt, which confers distinct solubility and stability profiles compared to its free acid form (CAS 1083170-30-2) . These differences are critical for applications requiring precise molecular geometry, such as in polymer synthesis and enzyme inhibition studies [3].

3-Amino-4-hydroxy-5-methylbenzoic Acid Hydrochloride: Evidence-Based Differentiators for Informed Procurement


Solubility and Stability Enhancement via Hydrochloride Salt Form

The hydrochloride salt of 3-amino-4-hydroxy-5-methylbenzoic acid (CAS 2193060-80-7) offers improved water solubility and stability compared to the free acid form (CAS 1083170-30-2) . This is a well-established principle for amine-containing compounds, and vendors explicitly differentiate these as separate catalog items due to their distinct physical properties . The free acid form is offered with a purity of 95% and a molecular weight of 167.16 g/mol, while the hydrochloride salt is offered with a purity of 95% and a molecular weight of 203.62 g/mol .

Chemical Synthesis Formulation Science Medicinal Chemistry

The Critical Role of 3-Amino-4-Hydroxybenzoic Acid Scaffold Purity in Polymer Synthesis

Patents for the synthesis of AB-polybenzoxazole (PBO) polymers explicitly state that high purity of 3-amino-4-hydroxybenzoic acid monomers is essential for achieving high molecular weight polymers [1]. The presence of impurities prevents the formation of high molecular weight materials, which directly compromises the mechanical strength and thermal stability of the final polymer product [2]. This class-level requirement underscores the procurement value of high-purity monomer sources like 3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride for advanced materials research.

Polymer Chemistry Materials Science High-Performance Polymers

Potential for Enhanced Enzyme Inhibition via 5-Methyl Substitution

A structure-activity relationship (SAR) study on sphingosine kinase inhibitors identified 3-amino-4-hydroxybenzoic acid derivatives as active, with specific compounds showing IC50 values of 21, 58, and 38 μM [1]. While the target compound was not directly tested, this class-level data demonstrates the biological relevance of the core scaffold. Furthermore, a study on tyrosinase inhibitors found that 3-amino-4-hydroxybenzoic acid was a stronger inhibitor than its regioisomer 4-amino-3-hydroxybenzoic acid, confirming that the precise positioning of amino and hydroxyl groups dictates binding affinity [2]. The presence of the 5-methyl group in the target compound introduces steric and electronic factors that would further differentiate its inhibitory profile.

Enzymology Drug Discovery Biochemistry

Validated Applications for 3-Amino-4-hydroxy-5-methylbenzoic Acid Hydrochloride Based on Structural and Class Evidence


Synthesis of High-Performance AB-Polybenzoxazole (PBO) Polymers

This compound's core structure is directly related to 3-amino-4-hydroxybenzoic acid, a known monomer for the synthesis of AB-PBO polymers [1]. Patents confirm that high monomer purity is essential for achieving the high molecular weights required for the exceptional mechanical strength and thermal stability of PBO fibers and composites [2]. The 5-methyl substituted variant may be used to modulate polymer properties, such as solubility and processability, or to create novel copolymer architectures.

Medicinal Chemistry: Building Block for Kinase and Enzyme Inhibitors

The 3-amino-4-hydroxybenzoic acid scaffold has demonstrated activity as an inhibitor of enzymes like sphingosine kinase (IC50 values in the micromolar range) and tyrosinase [3]. This compound, with its specific 5-methyl substitution, serves as a privileged scaffold for further derivatization in medicinal chemistry programs. Its unique substitution pattern makes it a valuable probe in structure-activity relationship (SAR) studies aimed at developing selective inhibitors for a range of biological targets.

Bioconjugation and Chemical Probe Development

The presence of an amino group, a carboxylic acid, and a phenolic hydroxyl group on the same aromatic ring makes this compound a versatile trifunctional linker. It can be selectively derivatized to attach payloads (e.g., fluorophores, biotin, or cytotoxic drugs) to biomolecules or to create novel chemical probes for investigating biological systems. The hydrochloride salt form improves its solubility in aqueous buffers, a practical advantage for biological conjugation reactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-hydroxy-5-methylbenzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.